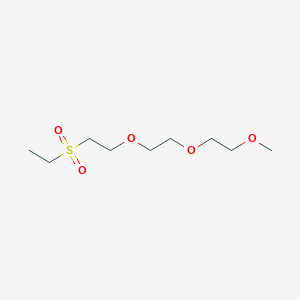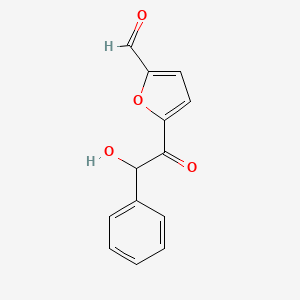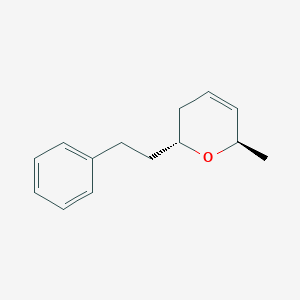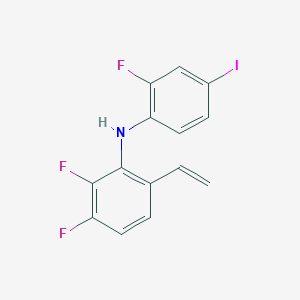![molecular formula C13H17ClO2 B14202958 4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one CAS No. 873072-14-1](/img/structure/B14202958.png)
4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one is an organic compound with the molecular formula C₁₃H₁₇ClO₂ It is characterized by the presence of a chloro group, a hydroxypropan-2-yl group, and a phenyl group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one typically involves the reaction of 4-chlorobutanoyl chloride with 4-(2-hydroxypropan-2-yl)phenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-chloro-1-[4-(2-oxopropan-2-yl)phenyl]butan-1-one or 4-chloro-1-[4-(2-carboxypropan-2-yl)phenyl]butan-1-one.
Reduction: Formation of 4-chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-ol.
Substitution: Formation of 4-amino-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one or 4-thio-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-[4-(2-h
Eigenschaften
CAS-Nummer |
873072-14-1 |
|---|---|
Molekularformel |
C13H17ClO2 |
Molekulargewicht |
240.72 g/mol |
IUPAC-Name |
4-chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one |
InChI |
InChI=1S/C13H17ClO2/c1-13(2,16)11-7-5-10(6-8-11)12(15)4-3-9-14/h5-8,16H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
KWPUQYVERIJBLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one](/img/structure/B14202917.png)
![4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-](/img/structure/B14202918.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14202937.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)



